REACTION_SMILES
|
[Br:14][c:15]1[c:16]([C:17]#[N:18])[cH:19][cH:20][cH:21][cH:22]1.[Br:1][c:2]1[cH:3][c:4]([CH3:8])[cH:5][cH:6][cH:7]1.[C:9]([Li:10])([CH3:11])([CH3:12])[CH3:13]>>[c:2]1(-[c:15]2[c:16]([C:17]#[N:18])[cH:19][cH:20][cH:21][cH:22]2)[cH:3][c:4]([CH3:8])[cH:5][cH:6][cH:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1Br
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cc1cccc(Br)c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Li]C(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
Cc1cccc(-c2ccccc2C#N)c1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |